(S)-1-Benzyl-3-methyl-1,4-diazepane
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Overview
Description
(S)-1-Benzyl-3-methyl-1,4-diazepane is a chiral compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 The (S)-configuration indicates that the compound has a specific three-dimensional arrangement, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-3-methyl-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl and methyl-substituted precursors.
Cyclization: The key step involves the cyclization of these precursors to form the seven-membered diazepane ring. This can be achieved through various methods, including nucleophilic substitution reactions.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries are employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification: Employing advanced purification techniques like recrystallization and distillation to isolate the pure (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-3-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the diazepane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted diazepanes.
Scientific Research Applications
(S)-1-Benzyl-3-methyl-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methyl-1,4-diazepane: The racemic mixture of the compound.
1-Benzyl-4-methyl-1,4-diazepane: A structural isomer with the methyl group at a different position.
1-Benzyl-1,4-diazepane: Lacks the methyl substitution.
Uniqueness
(S)-1-Benzyl-3-methyl-1,4-diazepane is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can lead to different biological activities compared to its racemic mixture or other isomers, making it valuable for targeted applications in medicinal chemistry and research.
Properties
IUPAC Name |
(3S)-1-benzyl-3-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECKXKOOXAGCQ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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